N-((4-(4-bromophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)-2,5-dichlorobenzamide
Description
Properties
IUPAC Name |
N-[[4-(4-bromophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]-2,5-dichlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrCl2N4OS/c1-26-17-23-22-15(24(17)12-5-2-10(18)3-6-12)9-21-16(25)13-8-11(19)4-7-14(13)20/h2-8H,9H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBURAUMVZXUCCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1C2=CC=C(C=C2)Br)CNC(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrCl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Triazole Modifications
- Target Compound : Features a 1,2,4-triazole ring with a 4-bromophenyl group (electron-withdrawing) and a methylthio substituent. The benzamide group introduces dichloro substituents at positions 2 and 4.
- Compound 6m () : Contains a 1,3-benzoxazole fused ring instead of a benzamide, with a 4-bromophenyl group and a thione (-C=S) at position 3 of the triazole. The absence of a methylene-linked benzamide reduces steric bulk compared to the target compound.
- Compound 5m () : Substituted with a butylthio group (-SButyl) and a pyridine ring, highlighting variability in thioether chain length and aromatic substituents.
Substituent Effects
- Halogenation : The target compound’s 4-bromophenyl and 2,5-dichlorobenzamide groups contrast with derivatives like N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide () , which uses a trimethoxybenzamide group. Halogen placement influences electronic properties and binding interactions .
- Thioether vs. Thione: The methylthio group (-SMe) in the target compound differs from the thione (-C=S) in 6m ().
Physical Properties
Preparation Methods
Construction of the 4H-1,2,4-Triazole Skeleton
The 4H-1,2,4-triazole core is typically synthesized via cyclocondensation reactions. A common approach involves reacting thiosemicarbazides with carboxylic acid derivatives or nitriles under acidic or basic conditions. For instance, in analogous syntheses, hydrazide intermediates (e.g., 2-(4-bromophenyl)quinoline-4-carbohydrazide) are cyclized with reagents like triethyl orthoformate or β-dicarbonyl compounds to form heterocyclic systems.
Example Protocol
Introduction of the Methylthio Group
The methylthio (-SMe) group is introduced via nucleophilic substitution or alkylation. Patent literature highlights the use of methyl iodide or dimethyl sulfate in the presence of bases like potassium carbonate.
Optimized Step
- Reagents : Methyl iodide, K₂CO₃.
- Solvent : Acetonitrile or acetone.
- Yield : ~85% (based on analogous reactions).
Functionalization with the 4-Bromophenyl Substituent
Bromination of Phenyl Precursors
Direct bromination of phenyl rings is achieved using N-bromosuccinimide (NBS) or dibromohydantoin in halogenated solvents. A patent method for 1-(4-bromophenyl)piperidine synthesis employs NBS in acetonitrile at 20–25°C, yielding >90% product.
Adaptation for Target Compound
- Substrate : Pre-formed triazole intermediate.
- Brominating Agent : NBS (1.2 equiv).
- Solvent : Dichloromethane or acetonitrile.
- Reaction Time : 5–6 hours.
Coupling with 2,5-Dichlorobenzamide
Amide Bond Formation
The final step involves coupling the triazole-methylamine intermediate with 2,5-dichlorobenzoyl chloride. This is performed under Schotten-Baumann conditions or using coupling agents like EDCl/HOBt.
Procedure
- Activation : 2,5-Dichlorobenzoyl chloride (1.1 equiv) in THF.
- Coupling : Add triazole-methylamine and triethylamine (2.0 equiv) at 0–5°C.
- Workup : Quench with aqueous NaHCO₃, extract with ethyl acetate, and purify via column chromatography.
Yield : 75–80% (estimated from similar amidation reactions).
Reaction Optimization and Critical Parameters
Solvent and Temperature Effects
Catalytic Additives
- Triethylamine : Essential for neutralizing HCl during amide coupling.
- Tetrabutylammonium Salts : Improve phase transfer in bromination steps.
Characterization and Analytical Data
Spectroscopic Confirmation
Chromatographic Purity
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
- Byproduct Formation : During bromination, dibrominated byproducts may form. Mitigated by using stoichiometric NBS and low temperatures.
- Amide Hydrolysis : Acidic conditions degrade the benzamide. Avoided by maintaining pH >8 during coupling.
Industrial Scalability Considerations
Q & A
Q. What safety protocols are essential for handling this compound in lab settings?
- Methodology :
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts .
- Spill Management : Neutralize acidic/basic residues with appropriate absorbents (e.g., sodium bicarbonate for acids) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
